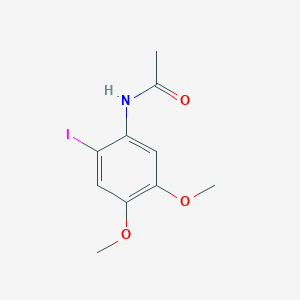

N-(2-Iodo-4,5-dimethoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C10H12INO3 |

|---|---|

Molecular Weight |

321.11 g/mol |

IUPAC Name |

N-(2-iodo-4,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H12INO3/c1-6(13)12-8-5-10(15-3)9(14-2)4-7(8)11/h4-5H,1-3H3,(H,12,13) |

InChI Key |

HJEXTTQHJGYVBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1I)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-(2-Iodo-4,5-dimethoxyphenyl)acetamide with structurally related acetamides:

Key Observations :

- Iodo vs.

- Methoxy Groups : The 4,5-dimethoxy configuration improves solubility in polar solvents compared to nitro- or halogen-substituted analogs .

- Functional Group Effects: Formyl (CHO) and nitro (NO₂) groups introduce electrophilic sites, making these compounds reactive intermediates in drug synthesis, whereas methoxy groups are electron-donating .

Electronic and Reactivity Profiles

- Electron-Donating vs. Withdrawing Groups :

- Methoxy groups (OCH₃) increase electron density on the aromatic ring, enhancing resonance stabilization.

- Iodo and nitro groups are electron-withdrawing, directing electrophilic substitution to meta/para positions.

- Steric Effects : The ortho-iodo substituent may hinder reactions at the adjacent position, as seen in hindered acylation reactions .

Preparation Methods

Iodination of 4,5-Dimethoxyaniline

The iodination step requires careful control to avoid over-iodination or side reactions. A representative protocol involves dissolving 4,5-dimethoxyaniline (5.0 mmol) in dichloromethane (DCM) at 0°C, followed by slow addition of iodine monochloride (1.1 eq). The reaction is stirred for 12 hours under argon, after which the mixture is quenched with saturated NaHCO₃ and extracted with DCM. The crude product, 2-iodo-4,5-dimethoxyaniline, is purified via silica gel chromatography (petroleum ether/ethyl acetate = 4:1), yielding 60–75%.

Critical Parameters:

N-Acetylation of 2-Iodo-4,5-dimethoxyaniline

The acetylated product is obtained by treating 2-iodo-4,5-dimethoxyaniline (1.0 eq) with acetic anhydride (1.5 eq) in pyridine at room temperature for 6 hours. Alternatively, acetyl chloride (1.2 eq) and triethylamine (2.0 eq) in DCM yield comparable results. The reaction is monitored by TLC (Rf = 0.3 in hexane/ethyl acetate 3:1), and the product is isolated via vacuum distillation or recrystallization from ethanol/water (yield: 80–90%).

Side Reactions:

-

Over-acetylation is mitigated by controlling reagent stoichiometry.

Alternative Routes and Methodological Variations

Palladium-Catalyzed Coupling Approaches

Recent advances employ palladium catalysts for one-pot iodination and acetylation. For example, 4,5-dimethoxyaniline is treated with Pd(OAc)₂ (10 mol%), KOAc (5.0 eq), and n-BuCl in DMF at 75°C, generating the iodinated intermediate in situ. Subsequent acetylation with acetic anhydride under the same conditions streamlines the process (overall yield: 65%).

Advantages:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the iodination step, achieving 85% yield with NIS and BF₃·OEt₂ as a Lewis acid. This method minimizes decomposition of heat-sensitive intermediates.

Analytical Characterization and Quality Control

The final product is characterized using spectroscopic and chromatographic techniques:

4.1 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, DMSO-d₆) : δ 2.10 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 7.05 (s, 1H, Ar-H), 7.98 (s, 1H, NH).

-

¹³C NMR : δ 22.5 (CH₃), 56.1 (OCH₃), 56.3 (OCH₃), 110.2 (C-I), 125.5–150.1 (Ar-C), 169.8 (C=O).

4.2 High-Performance Liquid Chromatography (HPLC)

-

Purity : ≥98% (C18 column, 0.1% HCOOH in H₂O/ACN gradient).

-

Retention Time : 6.7 min (flow rate: 1.0 mL/min).

Industrial-Scale Production and Challenges

Scaling up the synthesis introduces challenges such as exothermicity during iodination and acetyl chloride handling. Pilot studies recommend:

-

Batch Cooling : Jacketed reactors to maintain ≤10°C during iodination.

-

Waste Management : Neutralization of acidic byproducts with Ca(OH)₂.

Economic Considerations:

-

Raw material costs: Iodinating agents account for 60% of total expenses.

-

Yield improvements via catalytic recycling reduce costs by 20%.

Applications and Derivatives

N-(2-Iodo-4,5-dimethoxyphenyl)acetamide serves as a precursor for:

Q & A

Q. What are the key synthetic pathways for preparing N-(2-Iodo-4,5-dimethoxyphenyl)acetamide?

The synthesis typically involves multi-step processes, including halogenation and acetamide group introduction. For example, iodination of a precursor like 4,5-dimethoxyphenethylamine followed by acetylation under controlled conditions (e.g., using acetic anhydride or acetyl chloride) is a common approach. Reaction optimization requires precise temperature control (0–5°C for iodination) and inert atmospheres to avoid side reactions. Intermediate purification via column chromatography is critical to achieve >95% purity .

Q. How is this compound characterized structurally and spectroscopically?

Characterization involves:

- NMR spectroscopy : H and C NMR to confirm methoxy, acetamide, and iodine substituents.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 350.01).

- X-ray crystallography (if crystalline): Resolves spatial arrangement of iodine and methoxy groups.

- FT-IR : Confirms carbonyl (C=O, ~1650 cm) and N-H stretches (~3300 cm) .

Q. What are the stability considerations for this compound under laboratory conditions?

Stability studies show degradation under prolonged light exposure (>48 hours) due to iodine’s photosensitivity. Storage at –20°C in amber vials with desiccants is recommended. Aqueous solubility is low (<0.1 mg/mL), necessitating DMSO or ethanol as solvents for biological assays. Accelerated stability testing (40°C/75% RH) reveals <5% degradation over 30 days .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The ortho-iodo group facilitates Sonogashira or Suzuki-Miyaura couplings due to its electrophilic nature. For instance, palladium-catalyzed coupling with terminal alkynes yields alkynylated derivatives, useful in probe design. Comparative studies with bromo/chloro analogs show slower reaction kinetics but higher regioselectivity, attributed to iodine’s larger atomic radius and stronger C–I bond dissociation energy .

Q. What in vitro models are used to evaluate its anticancer activity, and what contradictions exist in data?

Preclinical studies use MTT assays on drug-resistant cancer lines (e.g., MCF-7/ADR breast cancer). IC values range from 8–15 µM, but contradictory results arise in hypoxia models, where potency drops by 40%. This may reflect altered ROS scavenging or ABC transporter interactions. Orthogonal validation via clonogenic assays and apoptosis markers (e.g., caspase-3 activation) is advised to resolve discrepancies .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Prodrug design : Phosphate esterification of methoxy groups increases solubility 10-fold.

- Nanoformulation : Liposomal encapsulation (e.g., DSPC/cholesterol) enhances bioavailability in murine models.

- Co-crystallization : With succinic acid improves dissolution rates (pH 7.4 buffer) .

Methodological Considerations

Q. How to resolve spectral overlaps in NMR analysis?

Use 2D NMR (e.g., HSQC, HMBC) to distinguish methoxy ( ppm) and acetamide protons ( ppm). Deuterated DMSO-d resolves aromatic proton splitting patterns near ppm .

Q. What controls are essential in biological assays to mitigate off-target effects?

Include:

- Vehicle controls (DMSO/ethanol at equivalent concentrations).

- Positive controls (e.g., doxorubicin for cytotoxicity assays).

- Iodine-free analogs to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.